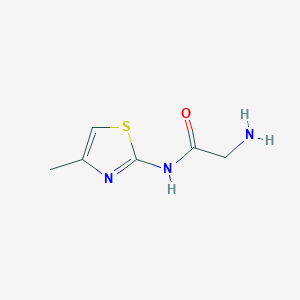

2-Amino-N-(4-Methylthiazol-2-yl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-N-(4-methylthiazol-2-yl)acetamide, or 4-methylthiazol-2-ylacetamide, is an organosulfur compound that has a wide range of applications in scientific research. It is a colorless, odorless crystalline solid that is soluble in water and a number of organic solvents. 4-Methylthiazol-2-ylacetamide can be synthesized from a variety of starting materials and has a number of advantages and limitations for use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Thiazol-Derivate, zu denen auch „2-Amino-N-(4-Methylthiazol-2-yl)acetamid“ gehört, haben antioxidative Eigenschaften gezeigt . Sie können freie Radikale im Körper neutralisieren, was zur Vorbeugung chronischer Krankheiten und zur Verbesserung der allgemeinen Gesundheit beitragen kann .

Analgetische und entzündungshemmende Eigenschaften

Verbindungen, die mit dem Thiazolring verwandt sind, wie z. B. „this compound“, haben analgetische und entzündungshemmende Wirkungen gezeigt . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen .

Antimikrobielle und antimykotische Anwendungen

Thiazol-Derivate haben antimikrobielle und antimykotische Aktivitäten gezeigt . Dies deutet darauf hin, dass „this compound“ bei der Entwicklung neuer antimikrobieller und antimykotischer Mittel eingesetzt werden könnte .

Antivirale Eigenschaften

Forschungen haben gezeigt, dass Thiazol-Derivate antivirale Eigenschaften aufweisen können . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Behandlung von Virusinfektionen eingesetzt werden könnte .

Diuretische Wirkungen

Thiazolverbindungen wurden als diuretisch wirksam befunden . Dies deutet darauf hin, dass „this compound“ bei der Behandlung von Erkrankungen wie Bluthochdruck und Ödemen eingesetzt werden könnte .

Antiepileptische und neuroprotektive Anwendungen

Thiazol-Derivate wurden als antiepileptisch und neuroprotektiv wirksam befunden . Dies deutet darauf hin, dass „this compound“ bei der Behandlung neurologischer Erkrankungen wie Epilepsie eingesetzt werden könnte .

Antitumor- oder zytotoxische Arzneimittelmoleküle

“this compound” hat möglicherweise antitumorale oder zytotoxische Wirkungen gezeigt . Dies deutet darauf hin, dass es bei der Behandlung verschiedener Krebsarten eingesetzt werden könnte .

Antibakterielle Aktivität

Einige N-{4-[(4-Amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituierte Amidderivate, die mit „this compound“ verwandt sind, haben eine vorläufige in-vitro-antibakterielle Aktivität gegen Staphylococcus aureus, E. coli, P. aeroginosa und S. typhi gezeigt.

Zukünftige Richtungen

The future directions of research on 2-Amino-N-(4-methylthiazol-2-yl)acetamide could involve further investigation of its biological activities and potential therapeutic applications. For example, 2-aminothiazole derivatives have been reported to possess a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Wirkmechanismus

Target of Action

It is known that 2-aminothiazole derivatives, which include this compound, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It is part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . These compounds are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .

Biochemical Pathways

2-aminothiazole derivatives are known to affect various biochemical pathways involved in cancer cell proliferation .

Result of Action

2-aminothiazole derivatives have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Biochemische Analyse

Biochemical Properties

2-Amino-N-(4-methylthiazol-2-yl)acetamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiazole-containing enzymes, which are involved in various metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .

Cellular Effects

The effects of 2-Amino-N-(4-methylthiazol-2-yl)acetamide on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. Additionally, it has been found to impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, 2-Amino-N-(4-methylthiazol-2-yl)acetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, thereby modulating their activity. Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-N-(4-methylthiazol-2-yl)acetamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Amino-N-(4-methylthiazol-2-yl)acetamide vary with different dosages in animal models. At lower doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses include cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

2-Amino-N-(4-methylthiazol-2-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. Its role in metabolic pathways makes it a valuable tool for studying metabolism and developing metabolic therapies.

Transport and Distribution

Within cells and tissues, 2-Amino-N-(4-methylthiazol-2-yl)acetamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is critical for its biological activity, as it needs to reach specific sites within cells to exert its effects.

Subcellular Localization

The subcellular localization of 2-Amino-N-(4-methylthiazol-2-yl)acetamide is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within subcellular structures, such as the nucleus or mitochondria, can significantly impact its biological effects .

Eigenschaften

IUPAC Name |

2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2,7H2,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZWAWRXWNJTGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)